molecular formula C15H20O B3023847 Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone CAS No. 898794-66-6

Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone

Cat. No.: B3023847
CAS No.: 898794-66-6
M. Wt: 216.32 g/mol
InChI Key: WKNYPOBNOQEYTM-UHFFFAOYSA-N
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Description

Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone (CAS 898794-66-6) is an organic compound with the molecular formula C15H20O and a molecular weight of 216.32 g/mol . This ketone is characterized by a cyclobutyl ring attached to a carbonyl group, which is further linked to a 2,4-dimethylphenyl-substituted ethyl chain . Its structure, defined by the SMILES notation O=C(C1CCC1)CCC2=CC=C(C)C=C2C, makes it a valuable intermediate in organic synthesis and pharmaceutical research . As a building block, this compound is designed for the synthesis of more complex molecules. Its ketone functional group is amenable to various chemical transformations, including reductions to alcohols and nucleophilic additions, which are fundamental reactions in medicinal chemistry . The compound must be handled with care, as it may pose hazards including harmful effects if swallowed, skin and eye irritation, and respiratory irritation . Precautionary measures such as wearing protective gloves and eye protection and working in a well-ventilated area are strongly advised . This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic uses and is not approved for human or veterinary use .

Properties

IUPAC Name

1-cyclobutyl-3-(2,4-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-6-7-13(12(2)10-11)8-9-15(16)14-4-3-5-14/h6-7,10,14H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNYPOBNOQEYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644713
Record name 1-Cyclobutyl-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-66-6
Record name 1-Cyclobutyl-3-(2,4-dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclobutyl-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone typically involves the use of cyclobutyl ketone and 2,4-dimethylphenyl ethyl bromide as starting materials. The reaction is carried out under anhydrous conditions using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalytic systems to enhance the reaction efficiency and selectivity is also explored in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 in H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketone derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutyl and 2,4-dimethylphenyl groups contribute to the compound’s binding affinity and specificity towards these targets. The ketone functional group can also participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Cyclobutyl Derivatives:

  • Cyclopropyl 2-(3,5-Dimethylphenyl)ethyl Ketone :

    • Molecular Weight: ~244 g/mol (estimated)
    • Purity: 95–97% (research-grade)
    • Price: $875–$1,006.58 per 1–2 g
    • Substituent Position: 3,5-dimethylphenyl
    • Key Difference: The smaller cyclopropyl ring increases ring strain, which could elevate reactivity in nucleophilic additions compared to cyclobutyl derivatives .

Cyclohexyl Derivatives:

  • Cyclohexyl 2-(2,6-Dimethylphenyl)ethyl Ketone (CAS 898755-49-2) :

    • Molecular Weight: 244.37 g/mol
    • Density: 0.987 g/cm³
    • Boiling Point: 365.3°C
    • Substituent Position: 2,6-dimethylphenyl
    • Key Difference: The bulky cyclohexyl group and para-substituted methyl groups likely contribute to lower density and higher boiling points due to increased van der Waals interactions .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Cycloalkyl Group Phenyl Substituent Position
Cyclobutyl 2-(2,3-Dimethylphenyl)ethyl Ketone 216.32 1.02 333.1 Cyclobutyl 2,3-Dimethyl
Cyclohexyl 2-(2,6-Dimethylphenyl)ethyl Ketone 244.37 0.987 365.3 Cyclohexyl 2,6-Dimethyl
Cyclopropyl 2-(3,5-Dimethylphenyl)ethyl Ketone ~244 N/A N/A Cyclopropyl 3,5-Dimethyl

Key Observations:

Cycloalkyl Ring Size :

  • Cyclobutyl derivatives (e.g., CAS 898793-45-8) exhibit intermediate boiling points between smaller cyclopropyl and larger cyclohexyl analogs. This trend correlates with ring strain (cyclopropyl > cyclobutyl > cyclohexyl) and molecular surface area .
  • Cyclohexyl derivatives (e.g., CAS 898755-49-2) have higher boiling points due to increased molecular weight and reduced ring strain.

Density Trends :

  • Cyclobutyl derivatives generally exhibit higher densities than cyclohexyl analogs, possibly due to tighter molecular packing from ring strain .

Research Implications and Gaps

  • Reactivity Differences : highlights unexplained behavioral disparities between cyclic and acyclic ketones, suggesting cyclobutyl derivatives may undergo unique rearrangement pathways under thermal or catalytic conditions.
  • Synthetic Applications: Cyclobutyl ketones are less explored than cyclohexyl analogs, offering opportunities for novel catalytic methods to exploit their strain-driven reactivity .
  • Data Limitations : Direct studies on the 2,4-dimethylphenyl isomer are absent in the provided evidence, necessitating further experimental characterization.

Biological Activity

Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone is a notable organic compound characterized by its unique structure, comprising a cyclobutyl group and a ketone functional group attached to a 2-(2,4-dimethylphenyl)ethyl side chain. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H20O
  • Molecular Weight : 232.33 g/mol
  • Functional Groups : Ketone, cyclobutyl group, and aromatic ring

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The compound may act as a ligand that binds to enzymes or receptors, thereby modulating their activity. The presence of the cyclobutyl and 2,4-dimethylphenyl groups enhances its binding affinity and specificity towards these targets. The ketone functional group can also participate in various biochemical reactions, influencing the compound's overall activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. This effect could be beneficial in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.
    • Results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
  • Anti-inflammatory Activity :
    • In an animal model of inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups.
    • Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
Anti-inflammatoryInflammatory pathwaysReduced paw edema in rats

Q & A

Q. What are the recommended synthetic routes for Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone in laboratory settings?

  • Methodological Answer : A viable synthetic approach involves Friedel-Crafts acylation , where a cyclobutyl carbonyl group is introduced to a 2,4-dimethylphenylethyl precursor. For example, reacting cyclobutanecarbonyl chloride with 2-(2,4-dimethylphenyl)ethyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction requires a Lewis acid catalyst (e.g., AlCl₃) and controlled temperatures (0–5°C) to minimize side reactions like over-acylation or ring-opening of the cyclobutyl group . Alternatively, cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) could link pre-functionalized cyclobutyl and aryl fragments.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Cyclobutyl protons appear as a multiplet (δ 2.5–3.5 ppm). The ethyl bridge (CH₂) adjacent to the ketone shows splitting near δ 2.8–3.2 ppm. Aromatic protons from the 2,4-dimethylphenyl group resonate as two singlets (δ 6.8–7.2 ppm) due to substituent symmetry.
  • ¹³C NMR : The ketone carbonyl (C=O) appears at δ 205–215 ppm. Cyclobutyl carbons are δ 25–35 ppm, while aromatic carbons (C2 and C4 methyl groups) are δ 20–22 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 259.18 (calculated for C₁₅H₁₈O). Fragmentation patterns include loss of the cyclobutyl group (-56 Da) or ethyl bridge (-28 Da) .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

  • Methodological Answer :
  • Solubility : Moderately soluble in non-polar solvents (e.g., dichloromethane, ethyl acetate) due to the hydrophobic cyclobutyl and dimethylphenyl groups. Limited solubility in water necessitates solvent optimization for reactions .
  • Melting Point : Estimated at 80–85°C (based on analogs like 2,4-dimethylacetophenone, mp 34°C; cyclobutyl groups increase rigidity) .
  • Stability : Sensitive to strong acids/bases due to ketone reactivity. Storage under inert atmosphere (N₂/Ar) at -20°C is recommended.

Advanced Research Questions

Q. What mechanistic insights are critical for optimizing the Friedel-Crafts acylation reaction when synthesizing this compound?

  • Methodological Answer : The electron-donating 2,4-dimethyl groups on the phenyl ring enhance electrophilic substitution at the para position but may reduce acylation efficiency compared to electron-withdrawing substituents (e.g., Cl in ). Key considerations:
  • Catalyst Selection : Use AlCl₃ or FeCl₃ to stabilize the acylium ion intermediate.
  • Reaction Kinetics : Monitor progress via TLC or in-situ IR to detect carbonyl formation (C=O stretch ~1700 cm⁻¹).
  • Side Reactions : Competing ring expansion (cyclobutyl → cyclopentyl) can occur under prolonged heating; quenching with ice-water minimizes this .

Q. How can computational chemistry methods like DFT predict the reactivity and stability of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecule’s geometry using B3LYP/6-31G(d) to evaluate ring strain (cyclobutyl angle ~90° vs. ideal 109.5°) and conformational flexibility (ethyl bridge rotation barriers).
  • Reactivity : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The ketone carbonyl is highly electrophilic, while the methyl-substituted phenyl ring has localized π-electron density .
  • Solvent Effects : Use COSMO-RS to model solubility parameters and solvation free energies in common solvents .

Q. What strategies resolve contradictions in spectroscopic data obtained from different analytical techniques for this compound?

  • Methodological Answer :
  • NMR Discrepancies : If aromatic protons show unexpected splitting, re-examine sample purity (HPLC-MS) or consider dynamic effects (e.g., hindered rotation of the ethyl bridge).
  • Mass Spectrometry : Confirm molecular ion stability by comparing ESI+ vs. EI-MS modes. Fragmentation inconsistencies may arise from in-source decay or adduct formation.
  • Cross-Validation : Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks and correlate with X-ray crystallography data (if available) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone
Reactant of Route 2
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Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone

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